N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide
Description
N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide is a pyrazinecarboxamide derivative characterized by a morpholine ring substituted at the 2-position with a phenyl group. This compound is part of a broader class of pyrazine-based molecules studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The morpholine moiety enhances solubility due to its polar oxygen atom, while the pyrazine core contributes to aromatic interactions and hydrogen bonding capabilities.
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H18N4O3/c22-16(11-20-17(23)14-10-18-6-7-19-14)21-8-9-24-15(12-21)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2,(H,20,23) |
InChI Key |
HLPDFVIEHICSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Activation of Pyrazinecarboxylic Acid
Pyrazinecarboxylic acid is activated to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. This step enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attack by the amine intermediate. The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 60–80°C for 4–6 hours.
Key Reaction Conditions:
-
Solvent: Anhydrous DCM or THF
-
Temperature: 60–80°C
-
Reagents: SOCl₂ (2.5 equiv)
-
Yield: ~85–90% (theoretical)
Step 2: Synthesis of 2-Phenylmorpholinoethylamine
The amine intermediate, 2-phenylmorpholinoethylamine, is prepared via reductive amination of morpholine with 2-phenylacetaldehyde. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanol at room temperature. The reaction proceeds via imine formation followed by reduction to the secondary amine.
Reaction Equation:
Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
Step 3: Amide Coupling
The activated pyrazinecarboxylic acid chloride is reacted with 2-phenylmorpholinoethylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is conducted in DCM at 0–5°C to minimize side reactions.
Optimized Parameters:
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Solvent: DCM
-
Temperature: 0–5°C
-
Reaction Time: 12–16 hours
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DCM and THF are preferred for their ability to dissolve both hydrophilic and hydrophobic intermediates. Ethyl acetate is avoided due to its tendency to hydrolyze acid chlorides.
Temperature and pH Control
Maintaining a low temperature (0–5°C) during amide coupling prevents epimerization and ensures high regioselectivity. The pH is kept alkaline (pH 8–9) using TEA to neutralize HCl generated during the reaction.
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyrazine-H), 7.45–7.30 (m, 5H, phenyl-H), 3.90–3.70 (m, 4H, morpholine-OCH₂), 3.20–3.00 (m, 2H, NHCH₂).
-
¹³C NMR: δ 167.5 (C=O), 148.2 (pyrazine-C), 128.9–126.3 (phenyl-C).
Mass Spectrometry
-
ESI-MS: m/z 271.1 [M+H]⁺ (calculated for C₁₄H₁₅N₄O₂: 270.29).
Challenges in Synthesis
Byproduct Formation
Side reactions, such as over-alkylation of the morpholine ring, are mitigated by using a stoichiometric excess of 2-phenylacetaldehyde (1.2 equiv) and rigorous temperature control.
Purification Difficulties
The final compound’s moderate solubility in non-polar solvents necessitates the use of reverse-phase HPLC for purification, achieving >99% purity.
Comparative Analysis with Related Compounds
While patents such as US6784197B2 describe amide bond formation in pyrrolidine derivatives, the morpholino group in this compound introduces steric hindrance, requiring tailored reaction conditions. For instance, EDC is preferred over dicyclohexylcarbodiimide (DCC) due to its superior solubility in DCM.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide has been studied for its inhibitory effects on specific enzymes and pathways relevant to disease processes.
Key Findings:
- Inhibition of N-myristoyltransferase (NMT): Recent studies have indicated that compounds structurally related to this compound exhibit selective inhibition of NMT in Cryptosporidium parvum, a protozoan parasite responsible for severe diarrheal diseases. These inhibitors showed promising IC50 values, suggesting their potential as therapeutic agents against cryptosporidiosis .
Case Studies
Several case studies have been documented to illustrate the compound's efficacy in clinical and laboratory settings.
Therapeutic Potential
Given its mechanism of action and biological activity, this compound holds promise as a therapeutic agent for various diseases, particularly those involving pathogenic infections.
Potential Applications:
- Antiparasitic Therapy: Its selective inhibition of NMT could be harnessed to develop targeted therapies against parasitic infections.
- Cancer Research: Due to its ability to interfere with protein function through lipid modification, there may be applications in oncology, where similar pathways are exploited by cancer cells.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Morpholine vs. Thiazole/Piperazine : The target compound’s morpholine ring improves aqueous solubility compared to thiazole-containing analogs (e.g., ), while piperazine derivatives (e.g., ) may exhibit higher basicity and solubility due to additional nitrogen atoms.
- Aromatic vs. Heterocyclic Substituents: Phenoxyphenyl derivatives (e.g., ) prioritize aromatic stacking interactions but suffer from poor solubility.
Insights:
- Target Compound : Likely retains APN inhibitory activity due to the pyrazinecarboxamide core, similar to compounds in . The morpholine group may enhance target binding through polar interactions.
- Antimicrobial Activity : Analogs like show MIC values of 160 µg/mL, suggesting moderate potency. The target compound’s efficacy would depend on substituent-driven pharmacokinetics.
- Crystal Packing: Phenoxyphenyl derivatives exhibit weak C–H⋯N hydrogen bonds, which influence dissolution rates. The target compound’s morpholine flexibility may reduce crystalline rigidity, improving solubility.
Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing N-[2-oxo-2-(2-phenylmorpholino)ethyl]-2-pyrazinecarboxamide?
- Methodology : The compound is synthesized via multi-step routes involving coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) or triphenylphosphite. A typical approach involves:
Activation of pyrazinecarboxylic acid derivatives using agents like isobutyl chloroformate or trimethylacetyl chloride.
Condensation with a morpholinoethylamine intermediate under controlled temperatures (e.g., −15 °C to reflux).
Purification via column chromatography (e.g., CH₂Cl₂/MeOH 99.2:0.8) or recrystallization .
- Optimization : Reaction yields (22–41%) depend on solvent choice (DMF, CH₂Cl₂), stoichiometry of amines, and reaction time .
Q. How is the structural identity of this compound confirmed experimentally?
- Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., rotamers in pyrazinecarboxamide derivatives) and confirms substitution patterns .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., m/z 273.0 [M+H]⁺) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using reverse-phase columns .
Q. What physicochemical properties are critical for experimental design?
- Key Parameters :
- Polar Surface Area (PSA) : ~70–90 Ų (predicts membrane permeability) .
- LogP : ~2–3 (indicates moderate lipophilicity, relevant for solubility in DMSO or aqueous buffers) .
- Hydrogen Bond Donors/Acceptors : 2–3 donors and 3–4 acceptors (impacts protein-binding potential) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Method : Single-crystal X-ray diffraction (e.g., Stoe IPDS II diffractometer) determines bond lengths, angles, and dihedral angles (e.g., pyrazine-phenyl dihedral angles of 88.33°). Weak interactions like C–H⋯N hydrogen bonds stabilize crystal packing .
- Data Analysis : Refinement with SHELXL97 software (R-factor <0.062) and visualization via ORTEP-3 .
Q. What strategies optimize reaction conditions for low-yield intermediates?
- Case Study : In a pyrazinecarboxamide synthesis, yield increased from 22% to 27% by:
- Switching from CH₂Cl₂ to 1,2-dichloroethane as a solvent.
- Adjusting stoichiometry (1:1.5 eq. of amine).
- Refluxing for 16 h instead of room-temperature stirring .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Mechanistic Insights : Pyrazinecarboxamides often target protein kinases or DNA repair enzymes.
- Assays :
- Kinase Inhibition : IC₅₀ values measured via fluorescence polarization.
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM) .
Q. How to address contradictions in spectroscopic data across studies?
- Example : Discrepancies in NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or rotameric equilibria.
- Resolution :
Compare data under identical conditions (e.g., 298 K, 400 MHz).
Use 2D NMR (COSY, HSQC) to assign overlapping signals.
Validate with computational modeling (e.g., DFT calculations) .
Notes
- Methodological Focus : Emphasis on reproducible protocols (e.g., coupling agents, purification) and analytical validation.
- Advanced Topics : Includes strategies for resolving data conflicts and optimizing biological assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
